molecular formula C11H22N2O2 B112904 (R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS No. 683233-14-9

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No. B112904
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-SECBINFHSA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthesis of Piperidine Derivatives

  • An efficient synthesis protocol for both (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride starting from lysine, involving aziridinium formation and intramolecular ring opening, highlights its utility in asymmetric catalysis and as a building block in pharmaceutical research (Deniau, Moraux, O'Hagan, & Slawin, 2008).
  • The development of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids demonstrates the versatility of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in synthesizing chiral building blocks for potential pharmaceutical applications (Matulevičiūtė et al., 2021).

Application in Catalytic Processes

  • The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine, leading to enantioselective syntheses of 2-substituted piperidines, showcases its application in the synthesis of biologically active compounds such as pipecolic acid derivatives and various alkaloids (Beng & Gawley, 2010).

Enantioselective Synthesis

  • The study on the synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution via CpRu-catalyzed dehydrative intramolecular N-allylation provides insights into the enantioselective synthesis of these compounds, significantly contributing to natural product synthesis (Seki, Tanaka, & Kitamura, 2012).

Building Blocks for Complex Molecules

  • The compound's utility in the enzymatic resolution of piperidine-2-ethanol, enabling the enantioselective preparation of piperidine alkaloids, further demonstrates its role in synthesizing complex molecules with pharmacological relevance (Angoli et al., 2003).

Pharmaceutical Research

  • In pharmaceutical research, (R)-2-(Aminomethyl)-1-N-Boc-piperidine serves as a precursor for synthesizing various bioactive molecules. For instance, its transformation into bicyclic piperidine-based HIV-1 inhibitors underlines its significance in developing new therapeutic agents (Dai Qiu-yun, 2011).

Safety And Hazards

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Future Directions

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Analyzing all relevant papers involves reading the papers, understanding the experiments and results, and summarizing the findings. The formatting requirement can be met by organizing the analysis into paragraphs, each with a subheading corresponding to the topics above.


properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363584
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

CAS RN

683233-14-9
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester (18.2 g) was dissolved in methanol (500 ml) and treated with potassium carbonate (16.1 g). After stirring for 16 h solvent was removed at reduced pressure and the residue partitioned between dichloromethane/water. The organic phase was separated, washed with brine, dried and solvent removed at reduced pressure. the residue was column chromatographed (silica gel, 0-10% (9:1 methanol/ammonia) in dichloromethane eluant) to give the title compound (8.82 g) of description 1.
Name
(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two

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